molecular formula C8H12N2O2 B2506964 N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide CAS No. 1153388-31-8

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2506964
CAS No.: 1153388-31-8
M. Wt: 168.196
InChI Key: CQEQOXBEAGMSQU-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties It is characterized by the presence of a pyrrole ring substituted with a hydroxypropyl group and a carboxamide group

Mechanism of Action

Target of Action

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide (HPMA) is a complex molecule with potential applications in the field of drug delivery It’s known that hpma-based compounds, such as txb-001, exhibit tumor-specific accumulation due to the enhanced permeability and retention effects . This suggests that the primary targets of HPMA could be tumor cells.

Mode of Action

The mode of action of HPMA involves its interaction with its targets and any resulting changes. For instance, TXB-001, an HPMA-based compound, exhibits tumor-specific accumulation due to the enhanced permeability and retention effects . This suggests that HPMA may interact with tumor cells, leading to their accumulation in the tumor environment.

Biochemical Pathways

It’s known that hpma-based compounds can be rapidly degraded in the presence of glutathione solution under physiologic conditions

Pharmacokinetics

The pharmacokinetics of HPMA involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A study on PK1, a compound where doxorubicin is covalently bound to HPMA, showed that PK1 has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . This suggests that HPMA-based compounds have prolonged circulation times compared to free drugs, which could improve their bioavailability.

Result of Action

It’s known that hpma-based compounds can be rapidly degraded in the presence of glutathione solution under physiologic conditions . This suggests that HPMA may have a detoxifying effect at the molecular level.

Action Environment

The action of HPMA can be influenced by various environmental factors. For instance, the degradation of HPMA-based compounds can be influenced by the presence of glutathione . Additionally, the tumor-specific accumulation of HPMA-based compounds suggests that the tumor microenvironment can influence the action, efficacy, and stability of HPMA .

Biochemical Analysis

Biochemical Properties

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide has been shown to interact with several proteins in human blood plasma, including human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 .

Cellular Effects

In terms of cellular effects, this compound has been found to be rapidly internalized in cancer cell lines and transported efficiently to the center of dense pancreatic cancer 3D spheroids . It has also been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind to N-(2-hydroxypropyl)methacrylamide copolymer by a peptidyl linker .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to have long-term effects on cellular function . Information on the product’s stability and degradation is currently being studied .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . High doses have been found to have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently being studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-pyrrolecarboxylic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be employed.

Major Products:

    Oxidation: Formation of N-(2-oxopropyl)-1H-pyrrole-2-carboxamide.

    Reduction: Formation of N-(2-hydroxypropyl)-1H-pyrrole-2-amine.

    Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Research is ongoing to explore its use in targeted drug delivery systems, particularly for cancer therapy.

    Industry: It is utilized in the production of specialty polymers and coatings with unique properties.

Comparison with Similar Compounds

    N-(2-hydroxypropyl)methacrylamide: Known for its use in polymer science and drug delivery.

    2-hydroxypropyl-β-cyclodextrin: Widely used in pharmaceutical formulations to enhance drug solubility.

    N-(2-hydroxyethyl)pyrrole-2-carboxamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

Uniqueness: N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide stands out due to its unique combination of a pyrrole ring and a hydroxypropyl group, which imparts distinct chemical and physical properties. Its ability to form stable complexes with drugs and its potential for use in targeted drug delivery systems make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(11)5-10-8(12)7-3-2-4-9-7/h2-4,6,9,11H,5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEQOXBEAGMSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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